molecular formula C6H8N2S B146703 4,6-Dimethyl-2-mercaptopyrimidine CAS No. 22325-27-5

4,6-Dimethyl-2-mercaptopyrimidine

Cat. No.: B146703
CAS No.: 22325-27-5
M. Wt: 140.21 g/mol
InChI Key: RAFAYWADRVMWFA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-mercaptopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolyase in DNA Repair

Photolyase, a crucial enzyme discovered for repairing sun-induced DNA damage such as cyclobutane pyrimidine dimers and pyrimidine (6‐4) pyrimidone photoproducts, is characterized by its function, structure, and dynamics. The molecular mechanism and repair photocycle of photolyase have been elucidated at a fundamental level, involving complex electron transfer reactions among elementary steps, highlighting its significant role in DNA repair processes (Zhang, Wang, & Zhong, 2017).

Nucleotide Excision Repair (NER) Mechanism

The NER mechanism in eukaryotic cells is essential for recognizing and addressing various helix-distorting lesions like UV-induced photoproducts including cyclobutane pyrimidine dimers and pyrimidine 6-4 pyrimidone photoproducts. This process is vital for maintaining genomic stability and preventing mutations that can lead to carcinogenesis (Costa, Chiganças, Galhardo, Carvalho, & Menck, 2003).

Anti-Inflammatory Activities of Pyrimidines

Pyrimidines are known for their wide range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review compiles recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives, providing insights into the therapeutic potential of these compounds in anti-inflammatory treatments (Rashid et al., 2021).

DNA Repair by T4 Endonuclease V

T4 endonuclease V, originally isolated from Escherichia coli infected with T4 bacteriophage, plays a critical role in repairing UV-induced cyclobutane pyrimidine dimers in DNA. These dimers, if unrepaired, can lead to mutations and contribute to the development of actinic keratoses and non-melanoma skin cancers. The enzyme's efficacy in increasing the repair of UV-damaged DNA and its potential clinical uses in conditions like xeroderma pigmentosum make it a significant focus of dermatological research (Cafardi & Elmets, 2008).

Anticancer Potential of Pyrimidine-based Scaffolds

Pyrimidines in various scaffolds exhibit diverse pharmacological activities, including potent anticancer properties. Their ability to interact with different enzymes, targets, or receptors highlights their potential as future drug candidates in cancer therapy. This review focuses on the patent literature, detailing the structures, IC50 values, assays used for anticancer evaluation, and the involved enzymes, receptors, or targets, emphasizing the therapeutic potential of pyrimidine-based anticancer agents (Kaur et al., 2014).

Safety and Hazards

The safety data sheet of 4,6-Dimethyl-2-mercaptopyrimidine indicates that its thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

4,6-Dimethyl-2-mercaptopyrimidine has been studied as a potential leveler for microvia filling with electroplating copper . Future research may focus on improving microvia electroplating copper filling performance and promoting copper surface uniformity .

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176867
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22325-27-5
Record name 4,6-Dimethyl-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22325-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-thiopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-mercaptopyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813
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Record name 4,6-DIMETHYL-2-THIOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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